2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(5-chloro-2-m ethylphenyl)acetamide
Description
This compound is a triazole-thioacetamide derivative featuring a 1,2,4-triazole core substituted with a 3-(methylethoxy)phenyl group at position 5 and an acetamide side chain linked to a 5-chloro-2-methylphenyl moiety. The 1,2,4-triazole scaffold is known for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C20H22ClN5O2S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O2S/c1-12(2)28-16-6-4-5-14(9-16)19-24-25-20(26(19)22)29-11-18(27)23-17-10-15(21)8-7-13(17)3/h4-10,12H,11,22H2,1-3H3,(H,23,27) |
InChI Key |
WVFZREUMIHFDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps. One common method involves the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives. These derivatives are then reacted with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with various molecular targets and pathways. Triazole derivatives are known to bind to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects . The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences and similarities with analogs reported in the literature:

Key Observations :
- Substituent Effects : The methylethoxy group in the target compound increases steric bulk and lipophilicity compared to methyl or pyridinyl groups in analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Aryl Group Influence : The 5-chloro-2-methylphenyl group is conserved in some analogs (e.g., ), suggesting its role in target binding. Replacing it with 4-methoxyphenyl (as in Compound 1) could alter pharmacokinetics .
Critical Differences :
Pharmacological and Physicochemical Properties
- Anti-Proliferative Activity : Compounds with pyridinyl substitutions (e.g., ) show moderate activity against cancer cell lines, whereas methylphenyl analogs (e.g., ) exhibit weaker effects.
- Solubility : The methylethoxy group likely reduces aqueous solubility compared to pyridinyl or methoxy-substituted analogs .
- Metabolic Stability : Chloro-methylphenyl groups are associated with slower hepatic clearance compared to methoxyphenyl groups .
Biological Activity
The compound 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(5-chloro-2-methylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes a triazole ring, an acetamide group, and various aromatic substituents, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.5 g/mol. The presence of the triazole ring is significant as it enhances the compound's ability to interact with biological systems.
Antiproliferative Activity
Preliminary studies indicate that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests conducted on breast cancer cell lines (such as MDA-MB-231) showed promising results:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can bind to metal ions and influence enzymatic activity. This interaction may lead to the modulation of key enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound may interact with specific receptors in cancer cells, altering signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Recent research has highlighted the effectiveness of this compound in different contexts:
- Study on Breast Cancer : In a study involving various derivatives of triazole compounds, it was found that modifications to the substituents significantly impacted their antiproliferative activities. The specific combination of the methylethoxy group and the triazole moiety in our compound was linked to enhanced efficacy against breast cancer cells .
- Cytotoxicity Assessment : Cytotoxicity assays revealed that at concentrations below 10 μM, the compound exhibited minimal toxicity towards normal human cell lines while effectively inhibiting cancerous cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that variations in substituents on the triazole ring and acetamide group can significantly affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased lipophilicity and binding affinity |
| Variation in halogen substituents | Altered metabolic stability |
| Changes in aromatic rings | Enhanced receptor interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

